NVP-CGM097 is a potent, selective, and orally bioavailable small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWYH35YTfUXktV58s6Z2t6MYOX2COkInp4AP-hneCWnTAs5PgKp-X4gTOwceLXwyQfOIXq5psgOioLkp0lwM3eV5oG2Xjl9OaB5E9YyeXpaiaOE032n0tkYDy7p20dS_3I7yANzHabW_z_hv3yz-eJ3vGyVQ%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtbOKYyvZgxk2bqq-weajFHKmZA-odCWYoIDj2-UQIY0eZS52oQOF9MfSkpIa2YAx9fmcv1-U-D0X1hWtaURvGjp0RJ2VxXfnXrReeplUChO1JGL7gYcTGvz2bUcrY2FACO1w9)] It belongs to the dihydroisoquinolinone class of compounds designed to occupy the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and reactivating its tumor suppressor functions in cells with wild-type (WT) p53.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGr4lDmjSmN8CfchmpiFSa6QnIYflMjGYwZIghBwjcjDV0MlKvx78MnmQ3tMTFKeeA_gv1BSO3wcuCCa3unFodd9fGU9vnoOmn7qykW8hH-Kcyj_Z5y_PNrVYm2t6ffu5zkryaXEvTIeN2MOtJfmKgaM2VjMP5riH8gVb1AwhAhhpe2qQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)] Developed for preclinical and clinical research, its high potency and favorable pharmacokinetic profile make it a critical tool for investigating p53-pathway-dependent cellular responses, such as cell cycle arrest and apoptosis, particularly in oncology models.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEudm7fajfTrdZ_F2B3iu1eC7kBMfZK-rBTboJXUYstTzbxgOGjtL2k4cU8Rct9NpZNy3hCAzlYtxrljiBEWhYmvVR4R7H27vtSsZ3mccF-NjjlIzYRsnH12DO325ODr5Sq9PbEz18qJ-GbgYeRgyOb_-WyHYPc_zh-YHDmljqQy9idpAArCY9JtTB0TGYWTudwnPlISb10yuqPAUsF2YKNh61mlejmWk2g2ZP7JqexXG4%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzKOMyTCx7St9-XZ7TMeeVlLxPu8EiAl1wqXSHUSb4fT7Rf32-EQhzQVn1E-MuCBSmg_8N7TSJefzG3gPkAtfkyalu_s29dc3TngsDndIDNJas7WdO6TIuk_b9qC6pAmJTBvw3t6KpPZkQ3qermphMUAmAhYcjuMYuh8WBvfKTaROHLvEu3kstjhr4Ll4IgCPEBEG59b1_U5NSEeEw5M-bV79ZJB0OCYEBInbY)]
Direct substitution of NVP-CGM097 with earlier-generation MDM2 inhibitors like Nutlin-3a is inadvisable for achieving reproducible, high-potency results. NVP-CGM097 demonstrates significantly higher binding affinity for human MDM2 and consequently greater cellular potency than Nutlin-3a.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyXy4jpd26GON884DkxeYsrsKkaf2YjBManVjDhlSiDATCyBTA6LONsk85fe9yn6N6LiGoRH8C6xN00h4F3vh6UOGkDAC-_JmR5pZN9d46uU4H1jK-h1Cm2SXNgSwmVtofo7S5zjESJJXFNoTn8NCdauWplVvJ_bND2zlBneUigWIHlx8QmIQvJG1caOoDVhY4j4hh)] Furthermore, NVP-CGM097 was specifically optimized for an excellent in vivo pharmacokinetic profile, including high oral bioavailability, which is a known limitation of Nutlin-3a.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtbOKYyvZgxk2bqq-weajFHKmZA-odCWYoIDj2-UQIY0eZS52oQOF9MfSkpIa2YAx9fmcv1-U-D0X1hWtaURvGjp0RJ2VxXfnXrReeplUChO1JGL7gYcTGvz2bUcrY2FACO1w9)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEudm7fajfTrdZ_F2B3iu1eC7kBMfZK-rBTboJXUYstTzbxgOGjtL2k4cU8Rct9NpZNy3hCAzlYtxrljiBEWhYmvVR4R7H27vtSsZ3mccF-NjjlIzYRsnH12DO325ODr5Sq9PbEz18qJ-GbgYeRgyOb_-WyHYPc_zh-YHDmljqQy9idpAArCY9JtTB0TGYWTudwnPlISb10yuqPAUsF2YKNh61mlejmWk2g2ZP7JqexXG4%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET9O513P_6iyVnYmu9VPR0YiWCwyVF1iz4EAUfa9Io0FOeDQEFtKdZPruQUw_ZO30z7xy_IWxuOOL_ClBX05z2nlyIEEx5yclpqebCtbr9fgVHV6OOvA7oa2E8SleO-R4XIQhHj71ZkorTI7Q%3D)] These molecular and pharmacokinetic differences mean that experimental outcomes, particularly in in vivo models requiring sustained target engagement and tumor regression, are not directly comparable or achievable with less potent or less bioavailable analogs.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzKOMyTCx7St9-XZ7TMeeVlLxPu8EiAl1wqXSHUSb4fT7Rf32-EQhzQVn1E-MuCBSmg_8N7TSJefzG3gPkAtfkyalu_s29dc3TngsDndIDNJas7WdO6TIuk_b9qC6pAmJTBvw3t6KpPZkQ3qermphMUAmAhYcjuMYuh8WBvfKTaROHLvEu3kstjhr4Ll4IgCPEBEG59b1_U5NSEeEw5M-bV79ZJB0OCYEBInbY)]
In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, NVP-CGM097 demonstrated a binding affinity to human MDM2 with an IC50 of 1.7 nM.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)] This is approximately 4.7 times more potent than the benchmark MDM2 inhibitor, Nutlin-3a, which recorded an IC50 of 8.0 nM in the same assay.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)] This enhanced affinity is a primary driver of its increased biological activity.
| Evidence Dimension | Binding Affinity to human MDM2 (IC50) |
| Target Compound Data | 1.7 nM |
| Comparator Or Baseline | Nutlin-3a: 8.0 nM |
| Quantified Difference | ~4.7-fold higher potency |
| Conditions | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay. |
Higher binding affinity translates to lower required concentrations for effective target engagement, enabling more potent and specific cellular effects in research models.
NVP-CGM097 effectively inhibits the proliferation of cancer cells expressing wild-type p53. In the MDM2-amplified SJSA-1 osteosarcoma cell line, NVP-CGM097 demonstrated a GI50 of 0.083 µM.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)] Crucially, its activity is p53-dependent, showing 58-fold selectivity for p53-WT SJSA-1 cells over the p53-null SAOS-2 cell line (GI50 = 4.8 µM).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzGj2QRFlIw00ICkF7WwZNbzoZYZGysgqMYR-xtYejr8UrF89brdOJerbmvFFTqKdDiOBHZ-BVjN6jAlaUAj59u9UpIU7zC2fNSW39CaB_pNWPUbC4Vu0VRhtuSyP43OMnVnI%3D)] This confirms that its antiproliferative effects are mediated through the intended p53-reactivation mechanism.
| Evidence Dimension | Cell Growth Inhibition (GI50) |
| Target Compound Data | 0.083 µM (SJSA-1, p53-WT) |
| Comparator Or Baseline | 4.8 µM (SAOS-2, p53-null) |
| Quantified Difference | 58-fold selectivity for p53-WT cells |
| Conditions | Cell proliferation assay in human osteosarcoma cell lines. |
This provides clear evidence of a potent and specific on-target effect in a cellular context, making it a reliable tool for studying p53-mediated growth inhibition.
The superior biochemical and cellular potency of NVP-CGM097 translates to robust in vivo antitumor activity. In a rat xenograft model using MDM2-amplified SJSA-1 human tumor cells, daily oral administration of NVP-CGM097 at 30 mg/kg induced greater than 85% tumor regression.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)] Even with a less frequent dosing schedule (three times per week), a 70 mg/kg dose resulted in full tumor regression, demonstrating a strong and durable pharmacodynamic effect correlated with p53 pathway activation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzKOMyTCx7St9-XZ7TMeeVlLxPu8EiAl1wqXSHUSb4fT7Rf32-EQhzQVn1E-MuCBSmg_8N7TSJefzG3gPkAtfkyalu_s29dc3TngsDndIDNJas7WdO6TIuk_b9qC6pAmJTBvw3t6KpPZkQ3qermphMUAmAhYcjuMYuh8WBvfKTaROHLvEu3kstjhr4Ll4IgCPEBEG59b1_U5NSEeEw5M-bV79ZJB0OCYEBInbY)]
| Evidence Dimension | Tumor Growth Inhibition (% Regression) |
| Target Compound Data | >85% tumor regression (at 30 mg/kg, daily) | Full tumor regression (at 70 mg/kg, 3x weekly) |
| Comparator Or Baseline | Vehicle control (progressive tumor growth) |
| Quantified Difference | Complete reversal of tumor growth |
| Conditions | Oral administration in a rat SJSA-1 human osteosarcoma xenograft model. |
This demonstrates high suitability for preclinical in vivo studies, offering the ability to achieve significant tumor regression with a well-tolerated, orally bioavailable agent.
For researchers conducting in vivo studies in p53 wild-type tumor models, NVP-CGM097's demonstrated ability to cause significant and even complete tumor regression via oral administration makes it a primary choice.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzKOMyTCx7St9-XZ7TMeeVlLxPu8EiAl1wqXSHUSb4fT7Rf32-EQhzQVn1E-MuCBSmg_8N7TSJefzG3gPkAtfkyalu_s29dc3TngsDndIDNJas7WdO6TIuk_b9qC6pAmJTBvw3t6KpPZkQ3qermphMUAmAhYcjuMYuh8WBvfKTaROHLvEu3kstjhr4Ll4IgCPEBEG59b1_U5NSEeEw5M-bV79ZJB0OCYEBInbY)] Its favorable pharmacokinetic profile allows for sustained target engagement necessary to evaluate p53-mediated therapeutic responses.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEudm7fajfTrdZ_F2B3iu1eC7kBMfZK-rBTboJXUYstTzbxgOGjtL2k4cU8Rct9NpZNy3hCAzlYtxrljiBEWhYmvVR4R7H27vtSsZ3mccF-NjjlIzYRsnH12DO325ODr5Sq9PbEz18qJ-GbgYeRgyOb_-WyHYPc_zh-YHDmljqQy9idpAArCY9JtTB0TGYWTudwnPlISb10yuqPAUsF2YKNh61mlejmWk2g2ZP7JqexXG4%3D)]
Given its nanomolar biochemical potency and high selectivity for p53-WT cells, NVP-CGM097 is an ideal tool for in vitro studies requiring a potent and specific stimulus to activate the p53 pathway.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbQWiG7PGDRfbvSZP758S1hRVuW13HtZb38ameZgibByWHGmZawGCehWa5kTegK9hvRoIlmdZe-xQ8heuq5Lhda_979TxmVfbYe-BhqygqhnZyIClI49d1ujI8Nq_uhL_8YmLPNpCKsytwbUOwbwum)] It can be used to reliably induce and study p53-dependent endpoints like cell cycle arrest, apoptosis, and target gene expression.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzGj2QRFlIw00ICkF7WwZNbzoZYZGysgqMYR-xtYejr8UrF89brdOJerbmvFFTqKdDiOBHZ-BVjN6jAlaUAj59u9UpIU7zC2fNSW39CaB_pNWPUbC4Vu0VRhtuSyP43OMnVnI%3D)]
As a well-characterized, potent MDM2 inhibitor that has undergone clinical investigation, NVP-CGM097 serves as a robust benchmark for evaluating next-generation p53-MDM2 inhibitors.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExtkJvLsjeUg-2_tKv7_VwATmXjIkAlyFWf9ZarWtHEDMs32SzCSJ0KvZpKkHmjRyt3R9rUzUTjSkQfAsqeWVBri7qIvzm5fcF9GUZKKZX0RnKQyjp0iwinr3E52MXq1b4L6un)] Its established efficacy also makes it a suitable agent for preclinical studies exploring synergistic or additive effects when combined with other anticancer compounds.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7AI8CX13z9tNiGx2_K1Y4zot2lF__hAilhkprQAjaJWjhNG68RyR4Dzc_DQroOAOfspmmoLGODyU6QaVdCKT0l-uuE0nEhE_7HgZ1FY6XeQAroEqlP9H4eJ7wyi65NhLoS6a374Q4yEiGLU26DLG9c2R5z75iEJVV--vqR5HufD0U7MC19o4CczyPHSGgzTJeQzX-mOlzB75Y)]